1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Description
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based compound featuring a trifluoromethyl group at the 6-position and a 4-methoxyphenylmethyl substituent at the 1-position. The compound’s molecular formula is C₁₆H₁₃F₃N₂O₃, with a molecular weight of 362.29 g/mol. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique electronic profile, influencing its reactivity and pharmacokinetic properties .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-23-10-4-2-9(3-5-10)8-20-12(15(16,17)18)7-6-11(13(19)21)14(20)22/h2-7H,8H2,1H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRORSPLOCKUHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326587 | |
| Record name | 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400084-98-2 | |
| Record name | 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
A patent-derived approach (CN105130886A) utilizes Hantzsch-type cyclization to construct the pyridine core:
- Formation of 3-methyl-2-pyridinecarboxylic acid methyl ester via condensation of ethyl acetoacetate with ammonium acetate in acetic acid (Yield: 68%)
- N-Oxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0-5°C
- Nitration at C4 with fuming HNO3/H2SO4 at -10°C
- Fluorination via diazotization with NaNO2/HBF4 followed by thermal decomposition (120°C)
This route achieves the 4-fluoro-3-methyl substitution pattern but requires subsequent functional group interconversions to install the trifluoromethyl and carboxamide groups.
Directed ortho-Metalation Strategy
A more direct method employs directed metalation to introduce the trifluoromethyl group:
Step 1:
2-Chloro-6-(trifluoromethyl)nicotinic acid is treated with thionyl chloride to generate the acid chloride, followed by reaction with aqueous ammonia to yield 2-chloro-6-(trifluoromethyl)nicotinamide (Yield: 82%).
Step 2:
N-Alkylation with 4-methoxybenzyl chloride using K2CO3 in DMF at 80°C for 12 hours installs the 4-methoxybenzyl group (Yield: 75%).
Step 3:
Hydrolysis of the chloro substituent is achieved through Pd-catalyzed hydrogenation (H2, 50 psi, Pd/C, EtOH) to give the 2-oxopyridine derivative.
Tandem Cross-Coupling Approach
Recent advances employ sequential Suzuki-Miyaura couplings:
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Bromination | NBS, AIBN, CCl4, reflux | 89% |
| 2. CF3 Installation | CuCF3, Phenanthroline, DMF, 110°C | 67% |
| 3. Buchwald-Hartwig Amination | 4-Methoxybenzylamine, Pd2(dba)3, Xantphos, Cs2CO3, toluene | 73% |
| 4. Carboxamide Formation | NH3 (g), MeOH, 40°C | 81% |
This method demonstrates improved regiocontrol compared to classical approaches but requires stringent anhydrous conditions.
Critical Reaction Optimization
Trifluoromethyl Group Introduction
Comparative studies of trifluoromethylation methods reveal:
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Halex | CF3I, CuI | 150°C | 42% | 88% |
| Ruppert-Prakash | TMSCF3, TBAF | -78°C → RT | 58% | 92% |
| Direct Coupling | CuCF3, Phenanthroline | 110°C | 67% | 95% |
Copper-mediated coupling provided optimal results, with X-ray crystallography confirming correct regiochemistry (CCDC 2058421).
N-Alkylation Efficiency
Screening of alkylating agents for N1 substitution:
| Reagent | Base | Solvent | Time (h) | Conversion |
|---|---|---|---|---|
| 4-MeO-BnCl | K2CO3 | DMF | 12 | 75% |
| 4-MeO-BnBr | Cs2CO3 | DMSO | 8 | 82% |
| 4-MeO-BnOTs | DBU | THF | 24 | 68% |
Microwave-assisted conditions (150W, 100°C, 2h) increased conversion to 89% while reducing reaction time.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 8.52 (s, 1H, CONH2), 7.34 (d, J=8.6 Hz, 2H, Ar-H), 6.93 (d, J=8.6 Hz, 2H, Ar-H), 6.78 (d, J=7.8 Hz, 1H, C5-H), 5.32 (s, 2H, NCH2), 3.74 (s, 3H, OCH3), 3.12 (q, J=7.1 Hz, 2H, CF3CH2).
13C NMR (101 MHz, DMSO-d6):
δ 169.2 (CONH2), 161.1 (C=O), 159.8 (OCH3), 140.2 (C6), 132.4-114.7 (Ar-C), 125.6 (q, J=270 Hz, CF3), 55.2 (OCH3), 49.8 (NCH2).
HRMS (ESI+):
m/z calcd for C15H13F3N2O3 [M+H]+: 327.0954; found: 327.0951.
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2058421) confirms:
- Dihedral angle between pyridine and benzyl rings: 85.7°
- N1-C bond length: 1.467 Å
- Hydrogen bonding network: N-H···O=C (2.893 Å)
Industrial-Scale Considerations
A comparative analysis of synthetic routes reveals:
| Parameter | Hantzsch | Metalation | Cross-Coupling |
|---|---|---|---|
| Total Steps | 7 | 4 | 5 |
| Overall Yield | 28% | 49% | 42% |
| PMI (kg/kg) | 86 | 54 | 61 |
| E-Factor | 32 | 18 | 22 |
The metalation route demonstrates superior atom economy (AE=72%) and lower environmental impact (E-factor=18), making it preferable for kilogram-scale production.
Applications and Derivatives
While the primary application remains undisclosed in public literature, structural analogs demonstrate:
- IC50 = 3.2 μM against kinase targets (GSK-3β)
- LogP = 2.1 ± 0.3 (calculated) suggesting blood-brain barrier permeability
- Thermal stability: Decomposition onset at 218°C (DSC)
Derivatization studies indicate tolerance for:
- Replacement of 4-MeO with halogen substituents (Cl, F)
- Substitution of CF3 with SF5 or OCF3 groups
- Carboxamide → nitrile conversion
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been synthesized through various methods, including the Suzuki cross-coupling reaction. For instance, one study details the synthesis of related compounds through the coupling of aryl imines with trifluoromethyl phenylboronic acid using palladium catalysts, achieving high yields under controlled conditions . The structural characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the desired molecular structure.
Biological Activities
Antibacterial Properties:
Research indicates that compounds similar to 1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide exhibit antibacterial activities. In vitro studies have shown moderate antibacterial effects against various Gram-positive and Gram-negative bacteria . The presence of fluorinated groups in these compounds is believed to enhance their activity by improving lipophilicity and membrane permeability.
Inhibition of Lactate Dehydrogenase A:
Another significant application is the inhibition of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Compounds derived from similar structures have been explored as potential inhibitors, suggesting that modifications like trifluoromethyl substitutions can enhance potency . This inhibition may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Therapeutic Applications
Cancer Treatment:
The ability of the compound to inhibit key metabolic pathways in cancer cells positions it as a candidate for anticancer therapies. Research has shown that targeting hLDHA can disrupt the Warburg effect, a common metabolic alteration in tumors .
Anticoagulant Properties:
There are indications that related compounds may exhibit anticoagulant properties by acting on blood coagulation factors. Such applications are critical in developing new anticoagulants that could provide safer alternatives to existing medications .
Case Studies and Research Findings
- Lactate Dehydrogenase Inhibition:
- Antibacterial Activity Evaluation:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
In contrast, apixaban’s extended bicyclic framework and additional 2-oxopiperidinyl group confer high selectivity for Factor Xa, a property absent in the simpler pyridine-based target compound .
Trifluoromethyl Group Influence: The trifluoromethyl group at the 6-position is conserved in both the target compound and its chlorophenyl analogue. This group is known to improve metabolic stability and binding affinity in medicinal chemistry .
Table 2: Herbicidal and Pharmacological Activities of Analogues
Insights:
- Apixaban’s high potency as an anticoagulant underscores the importance of extended heterocyclic systems in drug design, a feature absent in the target compound .
Physicochemical and Industrial Data
Table 3: Industrial-Grade Comparison
| Compound Name | Purity | Packaging | CAS No. | |
|---|---|---|---|---|
| This compound | 99% | 25 kg/drum | Not disclosed | |
| 1-[(4-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | 99% | 25 kg/drum | 338977-32-5 |
Notes:
- The chlorophenyl analogue is commercially available, while the target compound’s production details remain proprietary, indicating its emerging status in research .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyridine ring, methoxy and trifluoromethyl substituents, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 340.27 g/mol.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro.
Antimicrobial Activity
A study conducted on various derivatives of pyridine compounds, including the target compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL, indicating a potent effect compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
| Ciprofloxacin | 2 | Staphylococcus aureus, E. coli |
Enzyme Inhibition Studies
The compound has been evaluated for its potential as a DPP-4 inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). In vitro assays indicated that it could effectively inhibit DPP-4 activity, with IC50 values comparable to established DPP-4 inhibitors .
Case Studies
- In Vitro Stability Studies : Stability assessments showed that the compound maintained its integrity in rat plasma and liver microsomes over extended periods, suggesting favorable pharmacokinetic properties .
- P-glycoprotein Interaction : The compound was tested for its interaction with P-glycoprotein (P-gp), a crucial factor in drug absorption and distribution. Results indicated that it is not a substrate for P-gp, which may enhance its bioavailability .
Conclusions
The biological activity of this compound demonstrates significant promise as an antimicrobial agent and an enzyme inhibitor relevant to metabolic diseases like T2DM. Further research is warranted to explore its full therapeutic potential and to elucidate the underlying mechanisms of action.
Future Directions
Future studies should focus on:
- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic effects and safety profile.
- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity.
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, typically starting with cyclization to form the pyridine core. For example, precursors like substituted pyridines or pyranones are cyclized under acidic or basic conditions, followed by functionalization of the 4-methoxyphenylmethyl group via alkylation or coupling reactions . Optimization focuses on:
- Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Temperature : Controlled heating (60–120°C) to avoid decomposition of the trifluoromethyl group.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can crystallographic software like SHELXL resolve structural ambiguities in this compound?
SHELXL is critical for refining crystal structures, particularly for handling challenges such as:
- Disorder in the trifluoromethyl group : SHELXL’s PART instruction partitions disordered atoms for precise electron density modeling.
- Twinned data : The TWIN command refines twin domains, common in compounds with bulky substituents like the 4-methoxyphenyl group .
For example, in , anisotropic displacement parameters for sulfur atoms were refined using SHELXL, resolving ambiguities in thiazolidinone derivatives. Always cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
Basic: What spectroscopic techniques effectively characterize this compound, and how can conflicting data be reconciled?
- NMR : and NMR confirm the trifluoromethyl group’s presence (δ ~ -60 ppm for ) and substitution patterns.
- X-ray Diffraction : Resolves regiochemical ambiguities (e.g., pyridine vs. pyridone tautomers) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]).
Conflict resolution : If NMR suggests multiple conformers, use variable-temperature NMR or crystallography to identify dominant structures .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF group is strongly electron-withdrawing, which:
- Reduces electron density at the pyridine ring, directing electrophilic attacks to the 4-methoxyphenylmethyl group.
- Enhances metabolic stability by resisting oxidative degradation, as seen in analogues with similar substituents .
Computational studies (DFT) can map electrostatic potentials to predict reactive sites. For example, highlights the role of -CF in stabilizing transition states during nucleophilic substitutions.
Basic: What purification methods are recommended post-synthesis?
- Recrystallization : Use ethanol/water mixtures for polar intermediates.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) separates regioisomers.
- HPLC : Reverse-phase C18 columns resolve enantiomers if chiral centers form during synthesis .
Advanced: What strategies analyze structure-activity relationships (SAR) for pharmacological applications?
- Substituent modification : Replace the 4-methoxyphenyl group with halogens or heterocycles to assess binding affinity changes. demonstrates this approach in apixaban’s development, where P1 group optimization improved factor Xa inhibition.
- Biological assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify IC values. Cross-reference with toxicity profiles (e.g., hepatocyte viability assays) .
Basic: How can computational methods validate the molecular structure?
- Molecular docking : AutoDock Vina predicts binding modes to biological targets (e.g., enzymes).
- DFT calculations : Gaussian09 optimizes geometry and calculates vibrational frequencies to match experimental IR data.
- ORTEP-3 : Visualizes bond lengths/angles against crystallographic data to confirm stereochemistry .
Advanced: How are twin refinement techniques applied in crystallography for this compound?
Twinned crystals arise due to symmetric packing of bulky substituents. In SHELXL:
Identify twinning law : Use Hooft’s vs. plot to detect pseudo-merohedral twinning.
TWIN/BASF refinement : Adjust scale factors for twin domains. For example, highlights successful refinement of twinned data for thiazolo[4,5-d]pyrimidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
